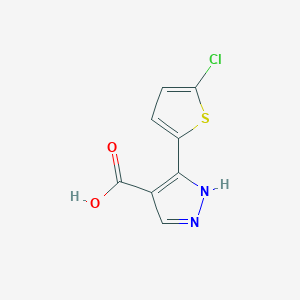

3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

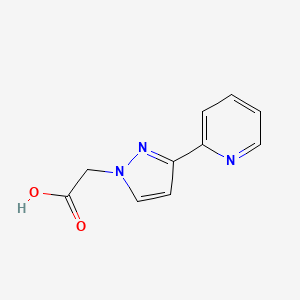

3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound. Its IUPAC name is 3-(5-chloro-2-thienyl)-1H-pyrazole-4-carboxylic acid . The compound has a molecular weight of 228.66 .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiophene ring with a chlorine atom at the 5th position, a pyrazole ring at the 3rd position, and a carboxylic acid group at the 4th position of the pyrazole ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid , have been studied for their potential anticancer properties . The presence of the thiophene ring is known to contribute to the bioactivity of pharmaceutical compounds. This particular compound could be synthesized and tested for its efficacy in inhibiting cancer cell growth, potentially leading to the development of new anticancer medications.

Organic Semiconductor Development

The thiophene moiety is a critical component in the development of organic semiconductors . Its incorporation into compounds like 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid can enhance the electronic properties of semiconducting materials, which are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Anti-inflammatory Drug Design

Thiophene derivatives are known to exhibit anti-inflammatory effects . The compound could be a candidate for the design and synthesis of new nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure could be modified to optimize its interaction with biological targets involved in the inflammatory response.

Antimicrobial Agent Synthesis

The structural complexity of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid makes it a potential candidate for the synthesis of antimicrobial agents . Research could focus on its ability to disrupt microbial cell walls or interfere with essential bacterial enzymes, contributing to the fight against antibiotic-resistant bacteria.

Corrosion Inhibition for Industrial Applications

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be applied to metal surfaces to prevent oxidation and corrosion, thereby extending the lifespan of industrial machinery and infrastructure.

Nonlinear Optical (NLO) Material Research

Thiophene-containing compounds have been explored for their nonlinear optical properties, which are valuable in the development of NLO materials for applications in optical computing and telecommunication . The unique structure of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid could contribute to the enhancement of these properties, making it a subject of interest in NLO research.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been found to be pharmacologically active .

Mode of Action

It is known that pyrazoline derivatives interact with their targets to induce a variety of biological effects .

Biochemical Pathways

Pyrazoline derivatives have been found to impact a wide range of biochemical pathways .

Result of Action

A compound with a similar structure, yc-001, was found to rescue the transport and glycosylation of the p23h rod opsin mutant in mammalian cells .

properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-6-2-1-5(14-6)7-4(8(12)13)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMKULDVPYEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)

![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)